molecular formula C21H19NO4 B2524482 (3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid CAS No. 1217642-73-3

(3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

Cat. No.: B2524482
CAS No.: 1217642-73-3
M. Wt: 349.386
InChI Key: QNNQRBONDFMTCC-GJYPPUQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid” is a cyclopenta[c]quinoline derivative featuring a methoxycarbonylphenyl substituent at position 4 and a carboxylic acid group at position 7. Its stereochemistry (3aS,4R,9bR) is critical for molecular interactions, as enantiomeric differences in similar compounds have been shown to drastically alter biological activity .

Properties

IUPAC Name

(3aS,4R,9bR)-4-(4-methoxycarbonylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-26-21(25)13-7-5-12(6-8-13)19-16-4-2-3-15(16)17-11-14(20(23)24)9-10-18(17)22-19/h2-3,5-11,15-16,19,22H,4H2,1H3,(H,23,24)/t15-,16+,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNQRBONDFMTCC-GJYPPUQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antibacterial properties, anticancer effects, and other pharmacological implications based on diverse research findings.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C20H22O4
  • Molar Mass : 326.3863 g/mol

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related compounds in the quinoline family. For instance, derivatives of quinoline-4-carboxylic acid have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aS. aureus64 μg/mL
5aE. coli128 μg/mL
5bMRSA>256 μg/mL

These findings suggest that structural modifications can enhance antibacterial efficacy. The compound's lipophilicity also plays a crucial role in its activity against these pathogens .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. In particular, its ability to inhibit histone deacetylases (HDACs) has been noted. HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells.

Table 2: HDAC Inhibition and Cytotoxicity

CompoundHDAC SelectivityIC50 (µM)Cytotoxicity (K562 Cells)
D28HDAC324.45Moderate
D29HDAC3ImprovedLower than D28

The selective inhibition of HDAC3 by derivatives of this compound indicates its potential for targeted cancer therapies .

Cytotoxicity Studies

Cytotoxicity assessments using mouse macrophage cell lines have shown that certain derivatives exhibit low cytotoxicity while maintaining antibacterial activity. For instance, compounds with MIC values comparable to standard antibiotics like ampicillin suggest a favorable safety profile for further development .

Case Studies and Research Findings

  • Study on Antibacterial Activity : A study demonstrated that modifications to the quinoline structure significantly enhanced antibacterial activity against S. aureus and E. coli. The most effective compounds displayed MIC values lower than traditional antibiotics .
  • Anticancer Research : Research focusing on HDAC inhibitors revealed that specific modifications in the quinoline structure led to increased selectivity and potency against cancer cell lines, highlighting the compound's potential in oncology .
  • Safety Profile Evaluation : In vitro studies indicated that while exhibiting antibacterial properties, certain derivatives maintained low cytotoxicity levels in healthy cell lines, suggesting a good therapeutic index for clinical applications .

Scientific Research Applications

Structural Characteristics

This compound features a unique cyclopenta[c]quinoline structure with multiple stereocenters, contributing to its specific three-dimensional conformation. The presence of functional groups such as carboxylic acid and methoxycarbonyl suggests potential reactivity in biological systems. Compounds with similar frameworks have been associated with various therapeutic effects.

Key Functional Groups

  • Carboxylic Acid : Potential for forming salts and esters, enhancing solubility and bioavailability.
  • Methoxycarbonyl Group : May influence lipophilicity and permeability through biological membranes.

Biological Activities

Research indicates that compounds related to this structure exhibit diverse biological activities:

Anticancer Properties

Studies have shown that certain derivatives of cyclopenta[c]quinolines demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds with similar frameworks have been evaluated for their capability to inhibit cell proliferation in vitro. A notable study highlighted the synthesis of 2-phenyl-quinoline derivatives that exhibited promising anticancer activity in colorimetric assays based on the reduction of MTT .

Anti-inflammatory Effects

The structural characteristics of this compound allow it to modulate inflammatory pathways effectively. Similar compounds have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Antimicrobial Activity

Compounds akin to (3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid have shown effectiveness against pathogenic bacteria and fungi. For example, a study evaluated new quinoline derivatives against strains like Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial properties .

Synthesis Case Study

A recent study detailed an efficient one-pot three-component synthesis method for related quinoline derivatives, showcasing the versatility of synthetic approaches in developing complex organic molecules .

Research Applications

The unique structure of this compound lends itself to various research applications:

  • Pharmaceutical Development : As a lead compound for drug development targeting cancer or inflammatory diseases.
  • Biochemical Probes : Utilized in biochemical assays to explore interactions with proteins and nucleic acids.
  • Structure-Activity Relationship Studies : Important for understanding how structural modifications affect biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Position 4) Molecular Formula Key Bioactivity/Application Reference ID
Target Compound: (3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-...-8-carboxylic acid 4-(Methoxycarbonyl)phenyl C22H20NO4* Hypothesized GPER1 modulation based on structural similarity to G1-PABA
G1-PABA: (3aS,4R,9bR)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-...-8-carboxylic acid 6-Bromobenzo[d][1,3]dioxol-5-yl C20H16BrNO5 Anti-proliferative in breast cancer cells (IC50: 15.93–52.92 µM); GPER1 ligand
4BP-TQS: (3aR,4S,9bS)-4-(4-Bromophenyl)-...-8-sulfonamide 4-Bromophenyl C17H18BrN3O2S α7 nAChR ago-PAM; activity exclusive to (+)-enantiomer (GAT107)
8-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid Ethoxycarbonyl C16H17NO4 Bioactive small molecule; ester group may influence pharmacokinetics
(3aS,4R,9bR)-4-(6-(3-Nitrophenyl)benzo[d][1,3]dioxol-5-yl)-...-8-carboxylic acid (Vc) 6-(3-Nitrophenyl)benzo[d][1,3]dioxol-5-yl C24H18N2O7 Synthesized via Suzuki coupling; activity under investigation
8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid Fluorine (position 8) C13H12FNO2 Electronic effects of fluorine may enhance binding affinity

*Calculated molecular formula for target compound.

Key Findings:

Substituent Impact: The bromobenzo[d][1,3]dioxol-5-yl group in G1-PABA enhances anti-proliferative activity in breast cancer cells, while methoxycarbonylphenyl in the target compound may optimize solubility or receptor binding .

Stereochemical Specificity :

  • The (3aS,4R,9bR) configuration is conserved in G1-PABA and the target compound, suggesting its necessity for GPER1 interaction. In contrast, 4BP-TQS’s (3aR,4S,9bS) enantiomer is inactive at α7 nAChRs .

Synthetic Versatility: Suzuki-Miyaura cross-coupling (used for compound Vc) and esterification (e.g., Va in ) enable rapid diversification of the cyclopenta[c]quinoline scaffold .

Biological Targets :

  • GPER1 ligands (e.g., G1-PABA) reduce cancer cell proliferation via estrogen-independent pathways, whereas α7 nAChR agonists (e.g., 4BP-TQS) have neurological applications .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
Core CyclizationPPA, 150°C, 5–7 h75–85%
Chiral Induction(4aS,7aS)-tert-butyloctahydro-pyrrolo[3,4-b]pyridine90% ee
Methoxycarbonyl AdditionPd(PPh₃)₄, K₂CO₃, DMF, 80°C65%Hypothetical*

*Hypothetical based on analogous methods in .

Advanced: How can reaction yields and enantiomeric purity be optimized during scale-up?

Answer:

  • Catalyst Screening : Use chiral ligands (e.g., BINAP) with palladium to enhance stereocontrol in cross-coupling steps. Evidence from fluoroquinolone syntheses shows that catalyst loading (1–5 mol%) significantly impacts enantioselectivity .
  • Crystallization Strategies : Intermediate purification via recrystallization (e.g., ethanol/water mixtures) improves enantiomeric excess (ee) to >98%. For example, Boc-protected intermediates in were crystallized to remove diastereomers.
  • Process Monitoring : In-line FTIR or HPLC tracks reaction progress and detects byproducts early, enabling real-time adjustments .

Basic: What spectroscopic and computational methods are used for structural validation?

Answer:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., methoxycarbonyl phenyl position) and cyclopenta[c]quinoline hydrogen environments .
  • X-ray Crystallography : Resolves absolute stereochemistry (3aS,4R,9bR) via single-crystal analysis, as demonstrated in structurally related compounds .
  • Computational Modeling : Density functional theory (DFT) predicts NMR chemical shifts and verifies stereoisomer stability .

Q. Table 2: Key NMR Peaks

Proton Positionδ (ppm)MultiplicityReference
Cyclopenta C-H (3a)3.2–3.5Multiplet
Methoxycarbonyl OCH₃3.8SingletHypothetical*

Advanced: How does the compound interact with biological targets, and what assays validate its mechanisms?

Answer:
While direct data on this compound is limited, analogous quinoline-carboxylic acids exhibit:

  • Receptor Binding : Fluorescence polarization assays measure affinity for estrogen receptors (ER-α/β) or kinase targets. Derivatives in showed IC₅₀ values <10 μM in kinase inhibition studies.
  • Molecular Dynamics (MD) Simulations : Predict binding modes with proteins (e.g., ER-α ligand-binding domain) using software like GROMACS. Simulations align with experimental IC₅₀ data .
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) assess CYP450-mediated degradation. Carboxylic acid groups in reduced clearance rates by 50% compared to esters.

Basic: What are the stability profiles under various storage and reaction conditions?

Answer:

  • Thermal Stability : Decomposition occurs >200°C (TGA data). Short-term storage at -20°C in amber vials is recommended .
  • pH Sensitivity : The carboxylic acid group undergoes hydrolysis at pH >8, requiring buffered solutions (pH 5–7) during biological assays .
  • Light Sensitivity : UV-Vis studies show degradation under UV light (>300 nm), necessitating dark storage .

Advanced: How can computational tools guide derivative design for enhanced bioactivity?

Answer:

  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups at C-8) with antibacterial potency. Data from informed fluorination strategies.
  • Docking Studies : AutoDock Vina predicts binding to DNA gyrase (a fluoroquinolone target). Modifying the cyclopenta ring’s steric bulk improved docking scores by 15% in hypothetical models.
  • ADMET Prediction : SwissADME estimates permeability (LogP ≈ 2.1) and solubility (LogS ≈ -4.2), guiding synthetic prioritization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.